N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 886908-14-1
VCID: VC6321263
InChI: InChI=1S/C18H17N3O6S/c1-25-14-9-5-8-13(15(14)26-2)16(22)19-18-21-20-17(27-18)11-6-4-7-12(10-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
SMILES: COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Molecular Formula: C18H17N3O6S
Molecular Weight: 403.41

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

CAS No.: 886908-14-1

Cat. No.: VC6321263

Molecular Formula: C18H17N3O6S

Molecular Weight: 403.41

* For research use only. Not for human or veterinary use.

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide - 886908-14-1

Specification

CAS No. 886908-14-1
Molecular Formula C18H17N3O6S
Molecular Weight 403.41
IUPAC Name 2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H17N3O6S/c1-25-14-9-5-8-13(15(14)26-2)16(22)19-18-21-20-17(27-18)11-6-4-7-12(10-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Standard InChI Key ZWFOXCPPPFCGCI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C

Introduction

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound belonging to the class of 1,3,4-oxadiazoles. These compounds are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure incorporates a 1,3,4-oxadiazole core functionalized with methanesulfonylphenyl and dimethoxybenzamide moieties.

Structural Characteristics and Synthesis

  • Molecular Formula: C16H15N3O5S

  • Key Functional Groups:

    • 1,3,4-Oxadiazole Ring: A heterocyclic core known for stability and bioactivity.

    • Methanesulfonylphenyl Group: Contributes to hydrophilicity and potential biological interactions.

    • Dimethoxybenzamide Moiety: Enhances solubility and may influence receptor binding.

The synthesis typically involves a multistep reaction starting from benzohydrazides or similar intermediates. These are cyclized with appropriate reagents to form the 1,3,4-oxadiazole ring, followed by functionalization with methanesulfonylphenyl and dimethoxybenzamide groups.

Biological Activities

3.1 Anticancer Potential
1,3,4-Oxadiazole derivatives have shown significant cytotoxicity against various cancer cell lines due to their ability to interact with DNA or inhibit enzymes critical for cell proliferation. While specific data for this compound are unavailable in the provided sources, similar derivatives exhibit IC50 values below 100 μM against HeLa and HCT-116 cells .

3.2 Anti-inflammatory Properties
Molecular docking studies on related oxadiazoles suggest they may inhibit enzymes like 5-lipoxygenase (5-LOX), a target in inflammatory pathways . This compound's methanesulfonyl group could enhance its interaction with active sites of such enzymes.

3.3 Antimicrobial Activity
The oxadiazole core is well-known for antimicrobial properties due to its electron-rich nature that disrupts microbial membranes or enzymes .

Mechanism of Action

The biological activity of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is hypothesized to involve:

  • Enzyme Inhibition: Interaction with active sites of enzymes like LOX or COX.

  • DNA Binding: Potential intercalation or groove binding due to planar aromatic systems.

  • Membrane Disruption: Methanesulfonyl group may enhance interactions with lipid bilayers.

Research Findings on Related Compounds

Studies on structurally similar compounds provide insights into potential activities:

  • Anticancer Activity: Oxadiazole derivatives have shown potent cytotoxicity against various cancer cell lines .

  • Anti-inflammatory Activity: Molecular docking studies reveal strong binding affinities for inflammatory enzyme targets .

  • Drug-Like Properties: Evaluations using SwissADME indicate good bioavailability and pharmacokinetics for oxadiazole derivatives .

Future Research Directions

To fully understand the potential of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide:

  • Conduct in vitro and in vivo studies focusing on anticancer and anti-inflammatory activities.

  • Explore structure-activity relationships (SAR) by modifying functional groups.

  • Perform pharmacokinetic profiling to assess absorption, distribution, metabolism, and excretion (ADME).

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